molecular formula C12H17N B8719374 1-Pentanamine, N-(phenylmethylene)- CAS No. 22710-00-5

1-Pentanamine, N-(phenylmethylene)-

Cat. No.: B8719374
CAS No.: 22710-00-5
M. Wt: 175.27 g/mol
InChI Key: NNTVKFAXDYRERB-UHFFFAOYSA-N
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Description

1-Pentanamine, N-(phenylmethylene)- is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Pentanamine, N-(phenylmethylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentanamine, N-(phenylmethylene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22710-00-5

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-pentyl-1-phenylmethanimine

InChI

InChI=1S/C12H17N/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3

InChI Key

NNTVKFAXDYRERB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=CC1=CC=CC=C1

Origin of Product

United States

The Pivotal Role of Acyclic Imines and Schiff Bases in Synthesis

Acyclic imines, and more broadly Schiff bases, are indispensable intermediates in organic synthesis, prized for their versatility in constructing a wide array of molecular architectures. Their importance stems from the electrophilic nature of the imine carbon and the nucleophilicity of the nitrogen atom, allowing them to participate in a diverse range of chemical transformations.

These compounds are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, they are key precursors in the synthesis of amines, amino acids, and various heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and natural products. The reactivity of the imine moiety allows for nucleophilic additions, cycloadditions, and reductions, making them a central tool for synthetic chemists.

A Representative Model: N Phenylmethylene 1 Pentanamine in Reactivity Studies

While specific research focusing solely on 1-Pentanamine, N-(phenylmethylene)- as a model system is not extensively documented, its simple, unencumbered structure makes it an excellent representative for studying the fundamental reactivity of acyclic Schiff bases. This compound, also known as N-benzylidenepentylamine, features a straightforward aliphatic chain attached to the nitrogen of the imine, and a phenyl group on the carbon, providing a basic framework to explore the characteristic reactions of this functional group without the interference of more complex structural features.

The study of such simple acyclic imines is crucial for understanding reaction mechanisms, including the well-documented hydrolysis of imines back to their constituent aldehyde and amine. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com The kinetics and pH dependence of this hydrolysis are classic examples of physical organic chemistry principles that can be illustrated using a model system like N-(phenylmethylene)-1-pentanamine. Furthermore, its participation in reactions such as reductions to form secondary amines and its potential as a partner in cycloaddition reactions highlight the fundamental reactivity patterns inherent to acyclic imines.

A Look Back: the Historical Development of Acyclic Schiff Base Chemistry

Conventional Condensation Protocols

Conventional methods for the synthesis of N-(phenylmethylene)-1-pentanamine rely on driving the equilibrium of the condensation reaction towards the product, primarily by removing the water byproduct. google.com

Solvent-Based Dehydrative Condensation Strategies

The classical approach to synthesizing imines involves reacting the corresponding aldehyde and primary amine in a suitable solvent. masterorganicchemistry.com The use of a solvent facilitates the reaction by bringing the reactants into a homogeneous phase. To drive the reaction to completion, the water formed during the condensation is typically removed. A common technique is azeotropic distillation using a Dean-Stark apparatus, which continuously removes water from the reaction mixture. peerj.com

In a typical laboratory procedure, benzaldehyde (B42025) and 1-pentanamine would be dissolved in a solvent like toluene. The mixture is then heated to reflux with a Dean-Stark trap to collect the water, thereby shifting the equilibrium towards the formation of N-(phenylmethylene)-1-pentanamine. nih.gov While effective, this method often requires elevated temperatures and the use of volatile organic solvents, which raises environmental concerns.

Solvent-Free and Mechanochemical Synthesis Techniques

In recent years, there has been a significant shift towards greener and more sustainable synthetic methods. Solvent-free and mechanochemical techniques have emerged as promising alternatives for the synthesis of imines, including N-(phenylmethylene)-1-pentanamine. scirp.org

Solvent-free synthesis involves the direct reaction of benzaldehyde and 1-pentanamine, often with the aid of a vacuum to remove the water byproduct. scirp.org This method is simple, reduces waste, and can lead to high yields of the desired imine. scirp.org In some cases, the reaction proceeds rapidly at room temperature simply by mixing the neat reactants. scirp.org

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers another solvent-free approach. chowgules.ac.in Grinding the reactants, benzaldehyde and 1-pentanamine, together in a mortar and pestle or a ball mill can efficiently produce N-(phenylmethylene)-1-pentanamine. nih.govresearchgate.net These reactions are often fast, occurring within minutes, and can result in excellent yields without the need for any solvent or external heating. nih.gov The frictional forces generated during grinding provide the necessary energy to drive the reaction. chowgules.ac.in

Catalytic Approaches to Imine Formation

To enhance the efficiency and mildness of imine synthesis, various catalytic systems have been developed. These catalysts accelerate the rate of reaction, often allowing for lower reaction temperatures and shorter reaction times.

Brønsted Acid Catalysis

Brønsted acids are effective catalysts for imine formation. nih.gov They function by protonating the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the primary amine. masterorganicchemistry.comfiveable.me

Commonly used Brønsted acids include p-toluenesulfonic acid (p-TsOH) and acetic acid. nih.gov p-Toluenesulfonic acid is a strong, non-toxic, and commercially available solid organic acid that is soluble in many polar organic solvents. researchgate.net It has been shown to be a highly effective catalyst for the synthesis of various imines and related compounds, often leading to excellent yields in short reaction times. preprints.org Acetic acid can also be used, sometimes in catalytic amounts, to promote the condensation reaction. google.com The use of a Brønsted acid catalyst can significantly improve the reaction rate and allow for milder reaction conditions compared to uncatalyzed thermal methods. researchgate.netnih.govrsc.org

Lewis Acid Catalysis (e.g., Metal-Organic Frameworks, Transition Metal Complexes)

Lewis acids can also catalyze the formation of imines by coordinating to the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack. 140.122.64researchgate.net A wide range of Lewis acids, including transition metal complexes and metal-organic frameworks (MOFs), have been employed for this purpose. google.comgoogle.comnih.govnih.gov

Transition Metal Complexes: Complexes of various transition metals such as zinc, nickel, iron, and cobalt have been shown to catalyze the synthesis of imines from aldehydes and primary amines in aprotic solvents. google.com These reactions can proceed even in the presence of the water byproduct, which is a significant advantage. google.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters coordinated to organic linkers. chemrxiv.orgnih.gov Their high surface area and tunable Lewis acidic sites make them attractive heterogeneous catalysts. chemrxiv.org MOFs containing metals like zirconium can act as effective Lewis acid catalysts for various organic transformations, including the formation of imines. chemrxiv.orggoogle.com The porous nature of MOFs can also provide shape selectivity and facilitate the separation and recycling of the catalyst. nih.gov

Heterogeneous Catalytic Systems

The use of heterogeneous catalysts for imine synthesis offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions. peerj.com

Silica-supported catalysts are a prominent class of heterogeneous catalysts. researchgate.netresearchgate.net The silica (B1680970) surface can be functionalized with various catalytic species, including acidic groups or metal complexes. researchgate.netnih.gov For instance, silica-supported acid catalysts can effectively promote the condensation of aldehydes and amines. peerj.com The high surface area of silica provides numerous active sites for the reaction. youtube.com Other materials like sulfated titania, montmorillonite (B579905) K-10 clay, and zeolites have also been successfully used as heterogeneous catalysts for imine synthesis. peerj.com These solid acid catalysts are generally stable, easy to handle, and can be reused multiple times, making them a more sustainable option for the synthesis of N-(phenylmethylene)-1-pentanamine. nih.gov

Data Tables

Table 1: Comparison of Synthetic Methodologies for N-(phenylmethylene)-1-pentanamine

MethodologyCatalyst/ConditionsSolventTemperatureReaction TimeYieldRef.
Solvent-Based CondensationNone (Dean-Stark)TolueneRefluxSeveral hoursGood nih.gov
Solvent-Free SynthesisVacuumNoneRoom Temp.VariesHigh scirp.org
Mechanochemical SynthesisGrindingNoneRoom Temp.~15 minExcellent nih.gov
Brønsted Acid Catalysisp-Toluenesulfonic acidEthanolRoom Temp.15-30 minExcellent
Lewis Acid CatalysisTransition Metal ComplexAprotic SolventVariesVariesGood google.com
Heterogeneous CatalysisAmberlyst® 15NoneRoom Temp.2-4 hours72-99% peerj.com

Organocatalytic Methodologies (e.g., Proline-based, Hydrogen-bonding catalysts)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the formation of carbon-nitrogen double bonds. libretexts.org For the synthesis of N-(phenylmethylene)-1-pentanamine, which is typically formed via the condensation of benzaldehyde and 1-pentanamine, organocatalysts can facilitate the reaction with high efficiency and selectivity.

Proline-based Catalysts: L-Proline and its derivatives are considered among the most versatile and efficient organocatalysts, often referred to as the "simplest enzyme" due to their ability to catalyze reactions with high stereoselectivity. libretexts.org In the context of imine synthesis, proline can act as a bifunctional catalyst. libretexts.org The carboxylic acid group of proline can activate the aldehyde (benzaldehyde) by forming a hydrogen bond, making it more electrophilic. Simultaneously, the secondary amine can activate the nucleophile (1-pentanamine).

The mechanism for proline-catalyzed imine formation generally involves the formation of an enamine or an iminium ion intermediate. libretexts.orgresearchgate.net For the direct condensation of benzaldehyde and 1-pentanamine, the catalytic cycle would primarily involve the activation of the carbonyl group of benzaldehyde, facilitating the nucleophilic attack by 1-pentanamine and subsequent dehydration to yield the target imine. Proline-catalyzed Mannich reactions, which involve the reaction of an enolizable aldehyde or ketone with an imine, demonstrate the effectiveness of proline in activating imines for further transformations. nih.govnih.govnih.gov While the direct condensation to N-(phenylmethylene)-1-pentanamine is a simpler process, the principles of activation by proline remain relevant. libretexts.org Zinc complexes of proline, such as Zn[(L)-Proline]₂, have also been shown to be effective catalysts for reactions involving imines under mild conditions. researchgate.net

Hydrogen-bonding Catalysts: Hydrogen-bonding catalysis is a key strategy in organocatalysis where non-covalent interactions are used to stabilize transition states and activate substrates. acs.org Catalysts like thioureas, squaramides, and chiral phosphoric acids can effectively promote imine formation. These catalysts possess hydrogen-bond donor sites that can interact with the carbonyl oxygen of benzaldehyde, increasing its electrophilicity and facilitating the addition of 1-pentanamine.

In some systems, intramolecular hydrogen bonding within the substrate itself can enhance reactivity. acs.org For instance, the presence of a hydroxyl group on the aromatic ring of the aldehyde can lead to intramolecular hydrogen bonding with the imine nitrogen, activating the C=N bond. acs.org While not directly applicable to the parent N-(phenylmethylene)-1-pentanamine, this illustrates the power of hydrogen bonding in imine chemistry. In the direct synthesis of N-(phenylmethylene)-1-pentanamine, a chiral thiourea (B124793) catalyst could create a chiral environment through hydrogen bonding, which is particularly relevant for subsequent enantioselective reactions of the formed imine. nih.gov The cooperative action of hydrogen-bond donors and Lewis acids can also generate highly reactive iminium ion intermediates in situ from stable precursors. nih.gov

Table 1: Comparison of Organocatalytic Approaches for Imine Synthesis

Catalyst Type Example Catalyst Mode of Activation Key Advantages
Proline-based L-Proline Bifunctional acid-base catalysis Inexpensive, non-toxic, readily available. libretexts.org
Hydrogen-bonding Chiral Thiourea H-bond donation to carbonyl/imine High efficiency, enantiocontrol in subsequent steps. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly employs advanced technologies to improve reaction efficiency, safety, and scalability.

Flow Chemistry for Continuous Synthesis and Process Intensification

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch synthesis for the preparation of N-(phenylmethylene)-1-pentanamine. thieme-connect.de This technology allows for superior control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net

For the condensation of benzaldehyde and 1-pentanamine, a flow reactor setup would involve pumping the two reactants, either separately or as a premixed solution, through a heated tube or a packed-bed reactor. The small dimensions of microreactors lead to enhanced heat and mass transfer, allowing for rapid and uniform heating and mixing. researchgate.net This can significantly reduce reaction times and improve product yields and purity by minimizing the formation of byproducts. researchgate.net Furthermore, flow synthesis is inherently safer, especially when dealing with exothermic reactions, as the small reaction volume minimizes risks. thieme-connect.de The process can be easily scaled up by extending the operation time or by using parallel reactors ("numbering-up"). thieme-connect.de This makes flow chemistry a powerful tool for process intensification in the industrial production of imines. chimia.ch

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. This method can dramatically accelerate the rate of chemical reactions compared to conventional heating methods. nih.gov The synthesis of N-(phenylmethylene)-1-pentanamine can be efficiently achieved by mixing benzaldehyde and 1-pentanamine, with or without a solvent or catalyst, and exposing the mixture to microwave irradiation.

The reaction acceleration is due to the efficient and direct heating of the polar molecules in the reaction mixture, leading to a rapid increase in temperature. researchgate.net This can reduce reaction times from hours to mere minutes. researchgate.net For the solvent-free synthesis of imines, this technique is particularly advantageous as it aligns with the principles of green chemistry by reducing solvent waste. Several studies have demonstrated the successful synthesis of imides and other related compounds using microwave assistance, highlighting the broad applicability of this technique. nih.govresearchgate.net

Photochemical and Photo-Redox Catalytic Approaches

Visible-light photoredox catalysis has become a prominent tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. mdpi.com While many applications focus on the functionalization of pre-formed imines, photochemical methods can also be applied to their synthesis. mdpi.comnih.gov

One relevant approach is the photocatalytic aerobic oxidative cross-condensation of amines. acs.orgau.dk Although this specific method typically involves the coupling of anilines with benzylic amines, the underlying principle could be adapted. acs.orgau.dk More directly, the synthesis of imines can be achieved through the photo-oxidative condensation of a primary amine (1-pentanamine) and an alcohol (benzyl alcohol) or the direct coupling of two different amines. These reactions often utilize heterogeneous photocatalysts, such as metal-organic frameworks (MOFs), which can be easily recovered and reused. acs.orgau.dk The process is considered green as it often uses air as the oxidant under mild reaction conditions. au.dk

Green Chemistry Principles in the Synthesis of N-(phenylmethylene)-1-pentanamine

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of N-(phenylmethylene)-1-pentanamine provides a useful case study for applying these principles.

The direct condensation of benzaldehyde and 1-pentanamine is, in itself, a reaction with high potential for being green, as the only byproduct is water.

Reaction: Benzaldehyde + 1-Pentanamine → N-(phenylmethylene)-1-pentanamine + Water

This reaction can often be performed under solvent-free conditions, further enhancing its green credentials. semanticscholar.org The use of recyclable heterogeneous catalysts or organocatalysts, as discussed previously, also aligns with green chemistry principles by minimizing waste and avoiding toxic heavy metals. libretexts.orgsemanticscholar.org

Atom Economy and Reaction Efficiency Considerations

Atom Economy: Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govresearchgate.net For the synthesis of N-(phenylmethylene)-1-pentanamine, the atom economy can be calculated as follows:

Molecular Formula of Benzaldehyde: C₇H₆O Molecular Formula of 1-Pentanamine: C₅H₁₃N Molecular Formula of N-(phenylmethylene)-1-pentanamine: C₁₂H₁₇N nist.gov Molecular Formula of Water: H₂O

Molecular Weight of Benzaldehyde ≈ 106.12 g/mol Molecular Weight of 1-Pentanamine ≈ 87.16 g/mol Molecular Weight of N-(phenylmethylene)-1-pentanamine ≈ 175.27 g/mol nist.gov Molecular Weight of Water ≈ 18.02 g/mol

Calculation: % Atom Economy = [Molecular Weight of Desired Product / (Sum of Molecular Weights of all Reactants)] x 100 % Atom Economy = [175.27 / (106.12 + 87.16)] x 100 % Atom Economy = [175.27 / 193.28] x 100 % Atom Economy ≈ 90.68%

This high atom economy indicates that the reaction is inherently efficient, with most of the reactant atoms ending up in the final product. primescholars.com

Reaction Efficiency: While atom economy provides a theoretical measure of efficiency, Reaction Mass Efficiency (RME) gives a more practical assessment by also considering the reaction yield and the stoichiometry of the reactants. nih.gov

RME = (Mass of isolated, purified product / Total mass of reactants) x 100

For example, if the reaction proceeds with a 95% yield using stoichiometric amounts of reactants, the RME would be close to the atom economy. However, if an excess of one reactant is used to drive the reaction to completion, the RME would be lower. The ultimate goal in a green synthetic process is to have both a high atom economy and a high reaction yield, approaching 100% efficiency. researchgate.net

Table 2: Green Chemistry Metrics for the Synthesis of N-(phenylmethylene)-1-pentanamine

Metric Definition Value for Ideal Synthesis Notes
Atom Economy (MW of Product / Σ MW of Reactants) x 100 90.68% Inherently high for condensation reactions. nih.gov
Reaction Mass Efficiency (RME) (Mass of Product / Σ Mass of Reactants) x 100 Yield Dependent Reflects actual experimental efficiency. nih.gov
E-Factor Mass of Waste / Mass of Product Ideally < 1 Considers all waste, including solvent and byproducts. nih.gov

Utilization of Sustainable Solvent Systems (e.g., Ionic Liquids, Deep Eutectic Solvents, Aqueous Media)

The development of environmentally benign solvent systems is a cornerstone of green chemistry. For the synthesis of imines, including those structurally related to 1-Pentanamine, N-(phenylmethylene)-, ionic liquids (ILs), deep eutectic solvents (DESs), and aqueous media have emerged as promising alternatives to traditional organic solvents. These systems can act not only as the reaction medium but also, in some cases, as catalysts, simplifying procedures and reducing the environmental impact.

Ionic Liquids (ILs)

Ionic liquids are salts with low melting points, often below 100°C, and are characterized by their negligible vapor pressure, high thermal stability, and tunable properties. nih.gov These characteristics make them attractive as recyclable solvents for organic synthesis. While specific data for the synthesis of 1-Pentanamine, N-(phenylmethylene)- in ionic liquids is not prevalent in the surveyed literature, studies on analogous imines demonstrate the potential of this approach.

For instance, the synthesis of N-benzylidenebenzylamine, an imine structurally similar to the target compound, has been achieved with high efficiency in an ionic liquid medium. A Russian patent describes the reaction of benzaldehyde and benzylamine (B48309) in the ionic liquid [bpy][BF₄]/[bpy]Br, affording the product in 99% yield after 3 hours at room temperature. google.com This highlights the potential of ILs to facilitate imine formation under mild conditions.

Another study focused on the use of an imidazolium-based ionic liquid, [BMIm][FeCl₄], as a catalyst for the reductive amination of aldehydes. researchgate.net This process involves the in situ formation of an imine followed by its reduction to a secondary amine. The reaction of benzaldehyde and benzylamine in the presence of this catalyst yielded the corresponding secondary amine, indicating the successful formation of the N-benzylidenebenzylamine intermediate within the ionic liquid-based system. researchgate.net

The following table summarizes the synthesis of an analogous imine in an ionic liquid, showcasing the effectiveness of this solvent system.

ReactantsIonic LiquidCatalystTemp. (°C)Time (h)Yield (%)Reference
Benzaldehyde, Benzylamine[bpy][BF₄]/[bpy]BrNoneRoom Temp.399 google.com
Benzaldehyde, Benzylamine[BMIm][FeCl₄][BMIm][FeCl₄]Room Temp.1676 researchgate.net
Yield of the corresponding secondary amine after reductive amination.

Deep Eutectic Solvents (DESs)

Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as urea (B33335), glycerol, or carboxylic acids. nih.govresearchgate.net They share many of the advantageous properties of ionic liquids, including low volatility and high thermal stability, but are often cheaper, less toxic, and biodegradable, making them particularly attractive green solvents. nih.govresearchgate.net

DESs have been successfully employed as both solvents and catalysts in the synthesis of various imines. researchgate.net The hydrogen-bonding network within the DES can play a crucial role in activating the carbonyl group of the aldehyde, thus facilitating the nucleophilic attack by the amine. acs.org

While specific research on the synthesis of 1-Pentanamine, N-(phenylmethylene)- in DES is limited, studies on similar systems are informative. For example, a choline chloride:urea (1:2) based DES has been utilized as an eco-friendly solvent and catalyst for the formation of N,N'-bis(arylmethylidene)arylmethane diamines and imines from the reaction of aromatic aldehydes with various amines. researchgate.net This demonstrates the broad applicability of DESs for imine synthesis.

The following table presents data on the synthesis of imines in a deep eutectic solvent system, illustrating the reaction conditions and yields achieved for various aldehyde and amine combinations.

AldehydeAmineDeep Eutectic SolventTemp. (°C)Time (min)Yield (%)
4-ChlorobenzaldehydeAniline (B41778)Choline chloride:Urea (1:2)801595
4-MethylbenzaldehydeAnilineCholine chloride:Urea (1:2)802092
Benzaldehyde4-NitroanilineCholine chloride:Urea (1:2)802094
4-HydroxybenzaldehydeAnilineCholine chloride:Urea (1:2)802590

Data adapted from studies on analogous imine syntheses.

Aqueous Media

Water is the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in water, however, can be challenging due to the low solubility of many organic reactants. Despite this, methods for the aqueous synthesis of imines have been developed, often utilizing surfactants or microwave irradiation to enhance reaction rates and yields.

For instance, a mild, three-component reaction of aromatic aldehydes, alkyl bromides, and aqueous ammonia (B1221849) has been reported to produce imines in good yields. researchgate.net While this specific methodology is for ammonia, it points towards the feasibility of using aqueous systems for imine formation. The development of water-based syntheses for N-alkyl imines like 1-Pentanamine, N-(phenylmethylene)- remains an active area of research, with the potential to offer significant environmental benefits. ijater.com

Elucidation of Imine Formation Mechanisms

The formation of 1-Pentanamine, N-(phenylmethylene)- proceeds via the condensation reaction between benzaldehyde and 1-pentanamine. This reaction is a classic example of imine formation, involving nucleophilic addition followed by dehydration.

Kinetic and Thermodynamic Aspects of Nucleophilic Addition and Dehydration

The formation of the imine from an aldehyde and a primary amine is a reversible process. The initial step is the rapid nucleophilic attack of the nitrogen atom of 1-pentanamine on the electrophilic carbonyl carbon of benzaldehyde. This addition forms a tetrahedral intermediate known as a carbinolamine. This step is generally fast and reversible.

The subsequent step, the dehydration of the carbinolamine to form the C=N double bond of the imine, is typically the rate-determining step. This elimination of a water molecule is often acid-catalyzed.

In the context of kinetic versus thermodynamic control , the formation of the imine is favored by the removal of water, which drives the equilibrium towards the product. nih.govlibretexts.orgimperial.ac.uk Under conditions where water is not removed, the hydrolysis of the imine back to the starting amine and aldehyde can occur, representing the thermodynamic equilibrium state. The relative stability of the imine product versus the reactants, and the energy barriers for the forward and reverse reactions, would dictate the position of this equilibrium. However, specific rate constants (k) and equilibrium constants (Keq) for the formation of 1-Pentanamine, N-(phenylmethylene)- are not documented in the available literature.

Table 3.1.1: Postulated Kinetic and Thermodynamic Parameters for N-(phenylmethylene)-1-pentanamine Formation

Parameter Description Expected Trend (Based on Analogy) Specific Data
k_addition Rate constant for nucleophilic addition Fast and reversible Not Available
k_dehydration Rate constant for dehydration Rate-determining, acid-catalyzed Not Available
K_eq Equilibrium constant Favors products with water removal Not Available

| ΔG° | Standard Gibbs free energy change | Negative with water removal | Not Available |

Role of Catalysis in Modulating Reaction Pathways and Intermediates

Acid catalysis is crucial in the formation of imines. The catalyst protonates the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (H₂O). This significantly lowers the activation energy for the dehydration step. The pH must be carefully controlled; if the conditions are too acidic, the amine nucleophile will be protonated, rendering it non-nucleophilic and inhibiting the initial addition step.

While a variety of catalysts, including protic acids, Lewis acids, and solid acid catalysts, are known to promote imine formation, specific studies detailing the most effective catalysts or the catalytic cycle for the synthesis of 1-Pentanamine, N-(phenylmethylene)- are absent from the literature.

Nucleophilic Addition Reactions to the Imine Carbon

The carbon atom of the C=N double bond in 1-Pentanamine, N-(phenylmethylene)- is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of imines.

Stereoselective Hydride Reductions

The reduction of the imine C=N bond to an amine is a fundamental transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for this purpose. The hydride ion (H⁻) from the reducing agent attacks the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion to yield the secondary amine, N-benzyl-1-pentanamine.

For prochiral imines, the stereoselectivity of this reduction is a key consideration. While general methods for the diastereoselective reduction of chiral imines exist, often employing chiral auxiliaries or catalysts, no studies have been found that specifically detail the stereoselective hydride reduction of 1-Pentanamine, N-(phenylmethylene)- or report on the diastereomeric ratios of the products.

Organometallic Reagent Additions (e.g., Grignard, Organolithium, Organozinc)

Organometallic reagents such as Grignard reagents (RMgX), organolithium reagents (RLi), and organozinc reagents (R₂Zn) are potent nucleophiles that can add to the imine carbon. libretexts.orgfishersci.frmasterorganicchemistry.com This reaction is a powerful method for forming new carbon-carbon bonds and synthesizing more complex amines. nih.govmasterorganicchemistry.comtcichemicals.comresearchgate.netyoutube.com

The general mechanism involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the imine carbon, leading to the formation of a magnesium or lithium amide salt intermediate. Subsequent aqueous workup protonates the nitrogen to yield the final amine product.

Despite the broad applicability of this reaction, specific examples detailing the addition of Grignard, organolithium, or organozinc reagents to 1-Pentanamine, N-(phenylmethylene)-, including yields, reaction conditions, and potential stereochemical outcomes, are not described in the scientific literature.

Table 3.2.2: Expected Products from Organometallic Addition to N-(phenylmethylene)-1-pentanamine

Organometallic Reagent General Formula Expected Product (after workup) Specific Research Data
Grignard Reagent R-MgX α-Substituted N-benzyl-1-pentanamine Not Available
Organolithium Reagent R-Li α-Substituted N-benzyl-1-pentanamine Not Available

| Organozinc Reagent | R₂Zn or R-ZnX | α-Substituted N-benzyl-1-pentanamine | Not Available |

Enantioselective Carbon-Carbon Bond Formations (e.g., Cyanation, Aldol-type Additions)

The enantioselective addition of nucleophiles to the C=N bond is a highly valuable transformation in asymmetric synthesis.

Enantioselective Cyanation: The addition of a cyanide source (e.g., TMSCN) to an imine, known as the Strecker reaction, produces α-aminonitriles, which are precursors to amino acids. Catalytic enantioselective versions of this reaction are well-developed for various imine substrates. osti.gov However, there are no specific reports on the enantioselective cyanation of 1-Pentanamine, N-(phenylmethylene)-.

Aldol-type Additions: Imines can act as electrophiles in aza-Aldol (or Mannich-type) reactions, where an enolate or enol equivalent adds to the imine carbon. This is a powerful method for constructing β-amino carbonyl compounds. The development of catalytic, enantioselective aza-Aldol reactions is a significant area of research. Again, the literature lacks any specific studies where 1-Pentanamine, N-(phenylmethylene)- is used as the electrophile in such a reaction.

Asymmetric Transformations via Chiral Auxiliaries or Catalysts

The stereoselective functionalization of imines like N-(phenylmethylene)-1-pentanamine is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral amines and their derivatives. This is often achieved through the use of chiral auxiliaries or chiral catalysts.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. harvard.edu For instance, pseudoephenamine has been demonstrated to be a versatile chiral auxiliary in asymmetric alkylation reactions, offering high diastereoselectivities. nih.gov While direct studies on N-(phenylmethylene)-1-pentanamine are not extensively documented in this specific context, the principles of using chiral auxiliaries like pseudoephedrine and pseudoephenamine for the asymmetric synthesis of amines are well-established. harvard.edunih.gov These auxiliaries can be attached to a molecule to control the approach of a nucleophile, leading to the formation of a new stereocenter with a high degree of stereocontrol. harvard.edunih.gov

Chiral catalysts, on the other hand, create a chiral environment around the reacting molecules, influencing the transition state of the reaction and favoring the formation of one enantiomer over the other. researchgate.netresearchgate.net N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands for a variety of metal-catalyzed asymmetric transformations. researchgate.net Similarly, chiral dinitrogen ligands have been employed in asymmetric catalysis to construct C-N axially chiral scaffolds. nih.gov The development of chiral sulfinamide-based ligands has also been significant in asymmetric transition metal catalysis. yale.edu These catalytic systems offer the advantage of generating large quantities of enantiomerically enriched products from small amounts of the chiral catalyst.

The following table provides examples of chiral auxiliaries and catalyst types used in asymmetric synthesis, which are relevant to the transformations of imines.

Method Chiral Agent Type Example Key Features
Chiral AuxiliaryAmino alcohol derivativePseudoephenamineHigh diastereoselectivity in alkylations, often crystalline derivatives. harvard.edunih.gov
Chiral CatalystN-Heterocyclic Carbene (NHC) LigandImidazolium-based NHCsRobust, tunable electronic and steric properties. researchgate.net
Chiral CatalystDinitrogen LigandChiral diaminesEffective in cooperative catalysis for constructing axial chirality. researchgate.netnih.gov
Chiral CatalystSulfinamide Ligandtert-Butanesulfinamide derivativesVersatile for a range of asymmetric transformations. yale.edu

Cycloaddition Reactions

The imine functionality of N-(phenylmethylene)-1-pentanamine can participate in various cycloaddition reactions, providing access to a diverse range of heterocyclic structures. These reactions are powerful tools in organic synthesis for the construction of cyclic compounds with high stereocontrol. libretexts.orglibretexts.org

The reaction of imines with carbenes or carbenoids in a [2+1] cycloaddition fashion is a primary method for the synthesis of aziridines. Aziridines are valuable synthetic intermediates that can undergo a variety of ring-opening reactions to afford functionalized amines. nih.gov While specific examples involving N-(phenylmethylene)-1-pentanamine are not prevalent in the literature, the general reactivity pattern is well-established for other imine systems. For instance, cyclic N-sulfonyl aldimines have been shown to undergo base-mediated [2+1] annulation with α-carbonyl sulfonium (B1226848) salts to yield fused tri-substituted aziridines. rsc.org This highlights the potential of the imine moiety to act as a two-atom component in such cycloadditions.

The synthesis of chiral aziridines can be achieved through catalytic, enantioselective methods. Copper hydride-catalyzed intramolecular hydroamination of allylic hydroxylamine (B1172632) esters provides a route to alkyl-substituted chiral aziridines. nih.gov This underscores the potential for developing asymmetric [2+1] cycloaddition methodologies for imines like N-(phenylmethylene)-1-pentanamine.

[2+2] cycloaddition reactions involving imines are a key method for the synthesis of four-membered nitrogen-containing heterocycles, such as azetidines. nih.gov These reactions can be promoted by thermal or photochemical means. libretexts.org For example, the reaction of a ketene (B1206846) with an imine can lead to the formation of a β-lactam, a structural motif present in penicillin. libretexts.org

Recent studies have shown that photosensitized [2+2] cycloadditions of N-sulfonylimines with alkenes can produce azetidine (B1206935) derivatives with high diastereoselectivity. nih.gov Furthermore, tandem [2+2] cycloaddition–pericyclic ring-opening–intramolecular [4+2] cycloaddition sequences have been developed for the rapid construction of complex nitrogen heterocycles. nih.gov These advanced strategies demonstrate the versatility of the imine C=N bond in participating in [2+2] cycloadditions.

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. researchgate.net In the context of N-(phenylmethylene)-1-pentanamine, the imine itself does not act as a 1,3-dipole. However, it can serve as a precursor to azomethine ylides, which are classic 1,3-dipoles. These can be generated in situ and trapped with various dipolarophiles to yield pyrrolidine (B122466) derivatives. researchgate.net

The reaction of nitrones, another class of 1,3-dipoles, with alkenes is a well-established method for synthesizing isoxazolidines. nih.govmdpi.com While N-(phenylmethylene)-1-pentanamine is not a nitrone, the principles of 1,3-dipolar cycloadditions are broadly applicable to imine-derived systems. For example, the reaction of nitrones with α,β-unsaturated aldehydes can be catalyzed by chiral imidazolidinones to produce enantiomerically enriched isoxazolidines. mdpi.com The development of highly enantioselective intramolecular 1,3-dipolar cycloadditions has also been reported, leading to the synthesis of complex polycyclic structures. rsc.org

The following table summarizes the types of dipolarophiles that can react with imine-derived 1,3-dipoles.

Dipolarophile Resulting Heterocycle Reaction Type
AlkenesPyrrolidines[3+2] Cycloaddition
AlkynesDihydropyrroles[3+2] Cycloaddition
AldehydesOxazolidines[3+2] Cycloaddition
IminesImidazolidines[3+2] Cycloaddition

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. ebsco.com In certain cases, the C=N bond of an imine can act as a dienophile, participating in aza-Diels-Alder reactions to form six-membered nitrogen-containing heterocycles. These reactions are a powerful tool for the synthesis of tetrahydropyridines and related structures.

The reactivity of the imine as a dienophile is often enhanced by the presence of an electron-withdrawing group on the nitrogen atom. However, even without such activation, aza-Diels-Alder reactions can proceed, particularly with reactive dienes. The stereoselectivity of these reactions can be controlled, often leading to the preferential formation of one diastereomer. ua.es For instance, the reactions of dienamides with various dienophiles, including imines, have been shown to proceed with good endo-selectivity. ua.es

Recent advancements have expanded the scope of Diels-Alder reactions, including variants like the pentadehydro-Diels-Alder (PDDA) reaction, which generates highly reactive intermediates that can be trapped to produce diverse molecular architectures. nih.gov While not directly involving N-(phenylmethylene)-1-pentanamine, these developments highlight the ongoing innovation in [4+2] cycloaddition chemistry.

Pericyclic Reactions and Rearrangements Involving the Imine System

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. libretexts.orgmsu.edu They are characterized by a high degree of stereospecificity and are often predictable by the Woodward-Hoffmann rules. libretexts.org

While N-(phenylmethylene)-1-pentanamine itself is not predisposed to common pericyclic rearrangements like the Cope or Claisen rearrangements, the imine moiety can be a component in more complex systems that undergo such transformations. For example, sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system, are a major class of pericyclic reactions. organicchemistrydata.orglibretexts.org A nih.govorganicchemistrydata.org-sigmatropic rearrangement, for instance, is an orbital symmetry forbidden process under thermal conditions but can occur under specific circumstances. organicchemistrydata.org

Electrocyclic reactions, another type of pericyclic reaction, involve the formation of a sigma bond between the termini of a conjugated pi-system, leading to a cyclic product. libretexts.org The reverse process is known as an electrocyclic ring-opening. libretexts.org While less common for simple imines, these reactions can be envisioned in more complex molecules containing the N-(phenylmethylene)-1-pentanamine substructure.

Hydrolysis and Reversibility Studies of the Imine Bond

The formation of N-(phenylmethylene)-1-pentanamine from benzaldehyde and 1-pentanamine is a reversible process. The reverse reaction, the hydrolysis of the imine bond, is a critical aspect of its chemistry, particularly in aqueous environments.

The hydrolysis of imines is subject to acid catalysis and exhibits a strong dependence on the pH of the solution. masterorganicchemistry.commasterorganicchemistry.com The general mechanism for the acid-catalyzed hydrolysis of an imine involves the protonation of the imine nitrogen, which enhances the electrophilicity of the imine carbon. This is followed by the nucleophilic attack of a water molecule on the imine carbon, leading to the formation of a carbinolamine intermediate. Subsequent proton transfer and elimination of the primary amine, 1-pentanamine, regenerates the carbonyl compound, benzaldehyde. masterorganicchemistry.com

The rate of hydrolysis is significantly influenced by the pH. At very low pH values, the majority of the amine starting material exists in its protonated, non-nucleophilic form, which can slow down the reverse reaction (imine formation). Conversely, at neutral or high pH, the concentration of the hydronium ion is insufficient for efficient protonation of the imine, leading to a slower hydrolysis rate. Consequently, the maximum rate of hydrolysis for many imines is observed in weakly acidic conditions, typically around a pH of 4 to 5. masterorganicchemistry.comresearchgate.net

The equilibrium between the aldehyde and amine on one side and the imine and water on the other can be manipulated. The formation of N-(phenylmethylene)-1-pentanamine is favored by the removal of water from the reaction mixture, a common strategy in its synthesis. Conversely, the presence of a large excess of water will drive the equilibrium towards hydrolysis, favoring the formation of benzaldehyde and 1-pentanamine. masterorganicchemistry.com This reversibility is a key feature of the dynamic covalent chemistry of imines. acs.org

A study on the hydrolysis of N-(p-nitro benzylidene)-4-hydroxyphenylethylamine, a structurally related imine, under simulated physiological conditions (pH 7.40 and 37 °C) demonstrated that the imine bond is susceptible to rupture over time, highlighting the inherent instability of some imines in aqueous media. thebrpi.org

Table 1: Factors Influencing the Hydrolysis and Reversibility of the Imine Bond in N-(phenylmethylene)-1-pentanamine

FactorEffect on Imine FormationEffect on Imine HydrolysisRationale
pH Optimal around pH 4-5Rate is pH-dependent, maximal in weakly acidic conditionsBalances the need for a nucleophilic amine and a protonated carbonyl/imine
Water Concentration Disfavored by high concentrationsFavored by high concentrationsLe Châtelier's principle: water is a product of formation and a reactant in hydrolysis
Temperature Generally increases reaction rateGenerally increases reaction rateProvides the necessary activation energy for both forward and reverse reactions

Oxidative and Reductive Transformations of N-(phenylmethylene)-1-pentanamine

The imine functionality of N-(phenylmethylene)-1-pentanamine can undergo both oxidative and reductive transformations, leading to a variety of products.

Reductive Transformations:

The most common reductive transformation of imines is their conversion to secondary amines. In the case of N-(phenylmethylene)-1-pentanamine, reduction of the C=N double bond yields N-benzyl-1-pentanamine. This can be achieved through various reducing agents. A widely used method is catalytic hydrogenation, employing catalysts such as nickel (e.g., Raney Nickel), platinum, or palladium. acs.org

Another common method is reductive amination, where the imine is formed in situ from benzaldehyde and 1-pentanamine and then reduced without isolation. masterorganicchemistry.com Reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often used for this purpose. Sodium cyanoborohydride is particularly effective as it is selective for the protonated imine (iminium ion) over the aldehyde, allowing for the reaction to be carried out in one pot. masterorganicchemistry.com

Oxidative Transformations:

The oxidation of N-(phenylmethylene)-1-pentanamine can lead to several products depending on the oxidant and reaction conditions. The nitrogen atom of the imine can be oxidized, or the C-H bond at the benzylic position can be targeted.

Oxidation of the imine nitrogen can lead to the formation of an oxaziridine, a three-membered ring containing oxygen, nitrogen, and carbon. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation.

The oxidation of related N-benzylidene anilines has been studied, and in some cases, can lead to the formation of nitrones through N-oxidation. researchgate.net Furthermore, the oxidation of benzylamines, the reduced form of N-benzylidene imines, can yield the corresponding imines or lead to cleavage of the benzyl (B1604629) group. For instance, the oxidation of N-(arylsulfonyl)benzylamines to the corresponding imines has been achieved using potassium persulfate (K₂S₂O₈). nih.gov The oxidation of N-benzyl tertiary amines with ceric ammonium nitrate (B79036) has been shown to result in N-debenzylation. rsc.org While these examples are on related systems, they suggest potential oxidative pathways for N-(phenylmethylene)-1-pentanamine.

Table 2: Summary of Potential Oxidative and Reductive Transformations

TransformationReagent/ConditionProduct
Reduction H₂/Catalyst (Ni, Pt, Pd)N-benzyl-1-pentanamine
Reductive Amination NaBH₃CNN-benzyl-1-pentanamine
Oxidation (N-oxidation) Peroxy acid (e.g., m-CPBA)Phenyl(pentylamino)methyloxirane
Oxidation (Benzylic) Strong oxidizing agentsPotential for cleavage or further oxidation

Photoinduced Reactivity and Photochemical Transformations

The presence of the phenyl ring and the imine double bond in N-(phenylmethylene)-1-pentanamine makes it a candidate for photochemical reactions. The absorption of ultraviolet or visible light can promote the molecule to an excited electronic state, leading to transformations not readily achievable under thermal conditions.

A key photoinduced process for imines is E/Z (or cis/trans) isomerization around the C=N double bond. acs.orgiku.edu.tr Typically, N-alkyl imines require high-energy UV light for this isomerization due to a high-energy π-π* transition. acs.orgacs.org However, strategic modifications to the molecular structure can shift the absorption to longer wavelengths. acs.orgacs.org Upon irradiation, a photostationary state, a mixture of the E and Z isomers, is reached. The composition of this state depends on the excitation wavelength and the solvent. acs.orgacs.org This photoisomerization can be reversible, with the Z isomer often being thermally less stable and reverting to the more stable E isomer in the dark. nih.gov

Recent studies have focused on enhancing the photoswitching properties of N-alkyl imines, achieving isomerization with longer wavelength light (e.g., 405 nm) and obtaining significant proportions of the Z-isomer at the photostationary state. acs.orgresearchgate.net Some of these functionalized imines also exhibit isomer-dependent fluorescence. acs.orgresearchgate.net

Beyond isomerization, the excited state of imines can participate in other photochemical reactions. For instance, photochemical [2+2] cycloaddition reactions between alkenes and N-substituted maleimides, which contain a C=C bond adjacent to an imide nitrogen, have been reported. acs.org While this is a different system, it illustrates the potential for cycloaddition reactions involving photoexcited imine-like structures. The N-centered radical character of photoexcited imines has also been harnessed in synthetic chemistry to initiate radical cyclization reactions. nih.gov

Table 3: Potential Photoinduced Reactivity of N-(phenylmethylene)-1-pentanamine

Photochemical ProcessDescriptionPotential Outcome
E/Z Photoisomerization Reversible isomerization around the C=N double bond upon light absorption.Formation of a photostationary state containing both E and Z isomers.
Photocycloaddition [2+2] cycloaddition with an alkene upon photoexcitation.Formation of a four-membered ring (azetidine derivative).
Radical Reactions Homolytic cleavage or hydrogen abstraction initiated by the photoexcited imine.Formation of various radical-derived products.

Applications of N Phenylmethylene 1 Pentanamine in Complex Organic Synthesis

N-(phenylmethylene)-1-pentanamine as a Versatile Synthetic Building Block

The strategic placement of the imine functionality in N-benzylidenepentylamine makes it a powerful tool for synthetic chemists. The electrophilic carbon atom of the imine is susceptible to nucleophilic attack, while the nitrogen atom's lone pair and the adjacent phenyl ring influence its reactivity and stereochemistry. This allows for its use as a precursor to a variety of amine structures and as a key intermediate in the formation of cyclic systems.

Precursor for the Synthesis of Primary, Secondary, and Tertiary Amines

N-benzylidenepentylamine serves as a masked primary amine, offering a strategic advantage in multi-step syntheses. The imine can be readily hydrolyzed under acidic conditions to yield 1-pentanamine, a primary amine, and benzaldehyde (B42025). This protective role is crucial when other functional groups in the molecule are incompatible with the reactivity of a free primary amine.

Furthermore, the imine functionality can be directly transformed to generate secondary and tertiary amines. The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to the carbon-nitrogen double bond of N-benzylidenepentylamine, followed by an aqueous workup, leads to the formation of secondary amines. klinger-lab.dedurham.ac.ukresearchgate.netnih.govresearchgate.net This reaction allows for the introduction of a new alkyl or aryl group onto the carbon atom adjacent to the nitrogen.

While less common, the synthesis of tertiary amines from N-benzylidenepentylamine is also conceptually feasible. This could be achieved through a two-step process involving N-alkylation of the imine to form a quaternary iminium salt, followed by reduction of the iminium ion. General methods for the synthesis of tertiary amines often involve the reductive amination of a secondary amine with an aldehyde or ketone, or the alkylation of a secondary amine. ontosight.ainist.govnih.govnist.gov

Target Amine TypeSynthetic Approach from N-benzylidenepentylamineReagents
Primary Amine Hydrolysis of the imineH₃O⁺
Secondary Amine Addition of an organometallic reagent1. R-MgX or R-Li 2. H₂O
Tertiary Amine N-Alkylation followed by reduction1. R-X 2. Reducing agent (e.g., NaBH₄)

Key Intermediate in the Formation of Nitrogen-Containing Heterocyclic Compounds

The imine moiety of N-benzylidenepentylamine is a key functional group for the construction of various nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. researchgate.net

One of the most significant applications of imines in heterocyclic synthesis is the Staudinger cycloaddition. The reaction of an imine with a ketene (B1206846), generated in situ from an acid chloride and a non-nucleophilic base, yields a β-lactam (a four-membered cyclic amide). In the context of N-benzylidenepentylamine, its reaction with a suitable ketene would provide a route to N-pentyl-substituted β-lactams. The stereochemical outcome of the Staudinger reaction can often be controlled, leading to either cis or trans isomers of the β-lactam ring.

Another powerful method for constructing nitrogen-containing rings is the 1,3-dipolar cycloaddition. Azomethine ylides, which can be generated from imines, are 1,3-dipoles that react with various dipolarophiles, such as alkenes, to form five-membered pyrrolidine (B122466) rings. While specific examples involving N-benzylidenepentylamine are not extensively documented in readily available literature, the general methodology suggests its potential as a precursor to substituted N-pentylpyrrolidines. The regioselectivity and stereoselectivity of these cycloadditions can often be influenced by the choice of reactants, catalysts, and reaction conditions.

Utility in Divergent Synthetic Pathways to Complex Molecular Architectures

The reactivity of N-benzylidenepentylamine allows for its incorporation into divergent synthetic strategies, where a single starting material is transformed into a variety of structurally distinct products. The development of such pathways is a cornerstone of modern organic synthesis, enabling the efficient generation of molecular diversity for applications in drug discovery and materials science. ontosight.ai

A divergent approach utilizing N-benzylidenepentylamine could begin with a reaction at the imine functionality, for example, a cycloaddition reaction to form a heterocyclic core. Subsequent functionalization of the newly formed ring at different positions, or cleavage of the ring under specific conditions, could lead to a range of different molecular scaffolds. While specific, complex divergent syntheses starting from N-benzylidenepentylamine are not prominently featured in the literature, the inherent reactivity of the imine group makes it a plausible candidate for such synthetic endeavors.

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The field of asymmetric catalysis relies heavily on the use of chiral molecules to control the stereochemical outcome of a reaction. While N-benzylidenepentylamine itself is achiral, it can be derivatized or used as a precursor to generate chiral molecules with potential applications in this area.

Derivatization for Enantioselective Synthesis

The introduction of chirality into N-benzylidenepentylamine can be achieved by using either a chiral amine (a chiral derivative of 1-pentanamine) or a chiral aldehyde in its synthesis. The resulting chiral imine can then be used as a substrate in diastereoselective reactions, where the existing stereocenter directs the formation of new stereocenters. For example, the addition of a nucleophile to a chiral imine can proceed with high diastereoselectivity, leading to the formation of a chiral amine product.

Alternatively, the imine can be the target of an enantioselective reaction. The asymmetric reduction of the C=N double bond of N-benzylidenepentylamine, using a chiral catalyst, would produce enantiomerically enriched N-benzyl-1-pentanamine. Similarly, the enantioselective addition of organometallic reagents to the imine, catalyzed by a chiral ligand, represents a powerful method for the synthesis of chiral secondary amines.

Precursor for Ligands in Transition Metal-Catalyzed Asymmetric Reactions

Chiral ligands are essential components of many asymmetric catalysts, coordinating to a metal center and creating a chiral environment that influences the stereochemical course of a reaction. N-benzylidenepentylamine can serve as a precursor for the synthesis of such ligands.

For instance, the reduction of N-benzylidenepentylamine yields N-benzyl-1-pentanamine, a secondary amine. This amine can then be further functionalized to introduce coordinating groups, such as phosphines or other heteroatoms, capable of binding to a transition metal. If the initial 1-pentanamine or benzaldehyde used in the imine synthesis is chiral, the resulting ligand will also be chiral and can be employed in various transition metal-catalyzed asymmetric reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations. The modular nature of this approach allows for the synthesis of a variety of ligands with different steric and electronic properties by varying the starting amine and aldehyde components.

Reactant in Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are highly valued for their efficiency and atom economy. Imines are common intermediates or starting materials in many MCRs, serving as electrophilic partners for a variety of nucleophiles. N-(phenylmethylene)-1-pentanamine, by virtue of its imine functionality, is a prime candidate for participation in such transformations.

The Ugi and Passerini reactions are cornerstone isocyanide-based multicomponent reactions that are instrumental in the synthesis of peptide-like structures and other complex amides.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org A key step in the reaction mechanism is the initial condensation of the aldehyde and the amine to form an imine in situ. wikipedia.orgnih.gov This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. nih.gov

Given that N-(phenylmethylene)-1-pentanamine is a pre-formed imine, it can theoretically be employed directly in a three-component variation of the Ugi reaction, reacting with a carboxylic acid and an isocyanide to yield the corresponding α-aminoacyl amide. This approach would bypass the initial condensation step, potentially offering advantages in terms of reaction control and substrate scope.

Table 1: Generalized Ugi Reaction Using a Pre-formed Imine

Reactant 1Reactant 2Reactant 3Product
N-(phenylmethylene)-1-pentanamineCarboxylic Acid (R¹-COOH)Isocyanide (R²-NC)α-Acylamino Amide

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the classical Passerini reaction does not proceed via an imine intermediate, variations and related reactions could potentially involve imine chemistry. However, the direct participation of a pre-formed imine like N-(phenylmethylene)-1-pentanamine in a classical Passerini reaction is not the standard mechanistic pathway. organic-chemistry.org The reaction is understood to proceed through a concerted or ionic mechanism involving the carbonyl compound directly. wikipedia.org

The synthesis of heterocyclic compounds is a major focus of organic chemistry, and MCRs provide powerful tools for their construction. The Biginelli and Hantzsch reactions are classic examples used for the synthesis of dihydropyrimidines and dihydropyridines, respectively.

The Biginelli reaction is a three-component condensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793), typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgorganic-chemistry.org The accepted mechanism involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then acts as the electrophile for the β-ketoester. wikipedia.org Direct involvement of a pre-formed, N-alkylated imine such as N-(phenylmethylene)-1-pentanamine is not characteristic of the standard Biginelli reaction pathway, as the nitrogen source is typically urea or thiourea, which becomes incorporated into the final heterocyclic ring.

Table 2: Generalized Biginelli Reaction

Reactant 1Reactant 2Reactant 3Product
Aryl Aldehyde (e.g., Benzaldehyde)β-Ketoester (e.g., Ethyl acetoacetate)Urea3,4-Dihydropyrimidin-2(1H)-one

The Hantzsch dihydropyridine (B1217469) synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The reaction leads to the formation of 1,4-dihydropyridines, which are precursors to pyridines. wikipedia.org The mechanism is thought to proceed through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. organic-chemistry.org Similar to the Biginelli reaction, the direct incorporation of a pre-formed imine like N-(phenylmethylene)-1-pentanamine is not a feature of the classical Hantzsch synthesis, as the nitrogen atom of the resulting dihydropyridine ring is supplied by ammonia or a surrogate.

Table 3: Generalized Hantzsch Dihydropyridine Synthesis

Reactant 1Reactant 2 (2 equiv.)Reactant 3Product
Aldehyde (e.g., Benzaldehyde)β-Ketoester (e.g., Ethyl acetoacetate)Ammonia/Ammonium Acetate1,4-Dihydropyridine

Scaffold for the Development of New Functional Materials

The derivatives of multicomponent reactions often serve as scaffolds for further chemical modification, leading to the development of new functional materials with applications in medicinal chemistry, polymer science, and materials science. For instance, the products of Ugi and Passerini reactions can be designed to be polymerizable monomers or can be incorporated into larger molecular frameworks. wikipedia.org Dihydropyridines and dihydropyrimidones are known privileged structures in medicinal chemistry. nih.gov

While the potential exists for derivatives of N-(phenylmethylene)-1-pentanamine, produced via the MCRs discussed, to act as scaffolds for functional materials, a review of the current scientific literature does not indicate that this specific compound or its direct MCR products have been utilized for such purposes to date. The exploration of its derivatives in materials science remains an area open for future investigation.

Theoretical and Computational Investigations of N Phenylmethylene 1 Pentanamine

Electronic Structure and Bonding Analysis

The electronic characteristics of N-(phenylmethylene)-1-pentanamine are fundamental to understanding its stability, reactivity, and intermolecular interactions. Computational methods provide a powerful lens through which to examine these features at a molecular level.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons, respectively, and highlight potential sites for electrophilic or nucleophilic attack.

For a molecule like N-(phenylmethylene)-1-pentanamine, the HOMO is typically localized on the more electron-rich regions, which would include the nitrogen atom of the imine and the phenyl ring. The LUMO, conversely, is generally centered on the electrophilic carbon atom of the C=N double bond. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for N-(phenylmethylene)-1-pentanamine and Analogs

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
N-(phenylmethylene)-1-pentanamine-6.5-1.25.3
N-(4-methoxybenzylidene)-1-pentanamine-6.2-1.15.1
N-(4-nitrobenzylidene)-1-pentanamine-6.9-1.85.1
Note: These values are illustrative and based on general trends in related compounds.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. This method is particularly useful for quantifying hyperconjugative interactions, which are key to understanding molecular stability and the nature of intermolecular forces.

In N-(phenylmethylene)-1-pentanamine, NBO analysis would reveal the nature of the C=N double bond, showing the σ and π bonding orbitals. It would also characterize the lone pair on the nitrogen atom. A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For example, the interaction between the nitrogen lone pair (n) and the antibonding orbital of a C-H bond on an adjacent molecule (σ*) would be indicative of a hydrogen bond.

Furthermore, NBO analysis can quantify the delocalization of electron density from the phenyl ring into the imine moiety and vice versa. The stabilization energies associated with these interactions provide a quantitative measure of resonance effects within the molecule.

Conformational Analysis and Rotational Barriers

The three-dimensional structure of N-(phenylmethylene)-1-pentanamine is not static. Rotation around single bonds allows the molecule to adopt various conformations, each with a different energy. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

For N-(phenylmethylene)-1-pentanamine, key rotational degrees of freedom include the rotation around the C-N single bond between the imine and the pentyl group, and the rotation of the phenyl group relative to the imine plane. The pentyl chain itself has multiple rotatable bonds, leading to a complex conformational landscape.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy as a function of these dihedral angles. The results of such calculations would identify the global minimum energy conformation and any local minima. The energy differences between these conformers and the transition states connecting them represent the rotational barriers. These barriers are crucial for understanding the molecule's flexibility and its dynamic behavior in solution.

Table 2: Hypothetical Rotational Barriers for N-(phenylmethylene)-1-pentanamine

Rotation AxisRotational Barrier (kcal/mol)
Phenyl-C Bond2 - 4
Imine C-N Bond5 - 8
N-Pentyl Bond3 - 6
Note: These values are estimates based on similar molecular structures.

Computational Modeling of Reaction Mechanisms

Identification and Characterization of Transition States

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, representing the bottleneck of a chemical reaction. Identifying and characterizing the geometry and energy of a transition state is crucial for understanding the reaction's kinetics.

For reactions involving N-(phenylmethylene)-1-pentanamine, such as hydrolysis to form benzaldehyde (B42025) and pentylamine, or reduction to the corresponding secondary amine, computational methods can be employed to locate the transition state structure. This involves sophisticated algorithms that search the potential energy surface for a first-order saddle point. Once located, frequency calculations are performed to confirm that the structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Mapping of Potential Energy Surfaces (PES) for Key Transformations

A potential energy surface (PES) is a multi-dimensional surface that describes the potential energy of a system as a function of its geometric parameters. By mapping the PES for a specific reaction, a complete picture of the reaction pathway can be obtained, including reactants, products, intermediates, and transition states.

For a key transformation of N-(phenylmethylene)-1-pentanamine, such as its isomerization from the E to the Z isomer around the C=N double bond, a PES can be constructed by systematically varying the C=N dihedral angle and calculating the energy at each point, while optimizing all other geometric parameters. This would reveal the energy barrier for isomerization and the relative stabilities of the two isomers. Such information is vital for predicting the stereochemical outcome of reactions and for understanding photochemical processes.

Calculation of Kinetic and Thermodynamic Parameters from Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in calculating the energetic landscape of chemical reactions. These calculations can predict the feasibility and rate of reactions by determining key thermodynamic and kinetic parameters. Thermodynamic parameters such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) indicate the stability of products relative to reactants, while kinetic parameters like activation energy (Ea) define the energy barrier that must be overcome for a reaction to proceed.

Table 1: Representative Thermodynamic Parameters for an Imine Reaction Calculated via DFT This table presents DFT-calculated thermodynamic values for the formation of an α-amino ether from N-benzylidenemethylamine, serving as a model for similar imine reactions.

Reactant SystemΔH (kJ mol⁻¹)ΔG (kJ mol⁻¹)
Imine + Hydroxy-65.6-14.6
Imine + Methoxy (S-enantiomer)-73.1-11.3
Imine + Methoxy (R-enantiomer)-50.0-4.2

Data sourced from a Ph.D. thesis, University of Bath. mdpi.com

The negative ΔH and ΔG values in the table indicate that these reactions are exothermic and spontaneous under the calculated conditions, providing insight into the inherent reactivity of the imine bond. Similar calculations for N-(phenylmethylene)-1-pentanamine would allow for the prediction of its behavior in various chemical transformations.

Solvent Effects on Structure and Reactivity: Computational Studies

Solvents can significantly influence chemical reactions by stabilizing or destabilizing reactants, products, and transition states. nih.gov Computational chemistry models these interactions through two primary approaches: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. Explicit models involve including individual solvent molecules in the calculation, offering a more detailed and accurate picture of specific interactions like hydrogen bonding, albeit at a much higher computational cost.

For Schiff bases like N-(phenylmethylene)-1-pentanamine, the polarity of the solvent can alter both its structure and reactivity. Computational studies on analogous compounds have shown that changes in solvent polarity can affect electronic absorption spectra, indicating a shift in the energy levels of the molecule's ground and excited states. researchgate.net The dipole moment of the Schiff base interacts with the solvent's electric field, leading to changes in geometry and electronic distribution. This interaction can be particularly important in reactions where the polarity of the transition state differs significantly from that of the reactants. For example, a polar solvent would preferentially stabilize a more polar transition state, thereby lowering the activation energy and increasing the reaction rate. nih.gov Furthermore, specific solvent interactions can lead to different crystalline forms, or polymorphs, which can possess distinct physical and electronic properties. researchgate.net

Quantum Chemical Descriptors for Reactivity Prediction and Design Principles

Conceptual Density Functional Theory (DFT) provides a powerful framework for predicting the reactivity of molecules through various calculated parameters known as quantum chemical descriptors. mdpi.comvub.be These descriptors offer a quantitative measure of a molecule's electronic structure and its propensity to participate in chemical reactions.

The most important of these are the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

E_HOMO : Represents the ability of a molecule to donate electrons. A higher E_HOMO value indicates a better electron donor.

E_LUMO : Represents the ability of a molecule to accept electrons. A lower E_LUMO value indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The difference between E_LUMO and E_HOMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests high reactivity. nih.gov

Other important descriptors include:

Chemical Hardness (η) : A measure of the molecule's resistance to a change in its electron configuration. It is calculated from the HOMO-LUMO gap.

Mulliken Atomic Charges : These values estimate the partial charge on each atom in the molecule, helping to identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites. The nitrogen of the imine group, for example, is typically a nucleophilic center.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are rich or poor in electrons and are therefore susceptible to electrophilic or nucleophilic attack, respectively.

While a specific, published table of descriptors for N-(phenylmethylene)-1-pentanamine is unavailable, the following table for the closely related N-methyl-1-phenylmethanimine oxide (a nitrone, which is electronically similar to an imine) illustrates the typical values obtained from DFT calculations.

Table 2: Representative Quantum Chemical Reactivity Descriptors Calculated via DFT This table presents descriptors for N-methyl-1-phenylmethanimine oxide, calculated at the B3LYP/6-31G(d) level, serving as a model for N-(phenylmethylene)-1-pentanamine.

DescriptorValue (eV)
E_HOMO-5.79
E_LUMO-1.81
HOMO-LUMO Gap (ΔE)3.98
Electronic Chemical Potential (µ)-3.80
Chemical Hardness (η)1.99
Global Electrophilicity (ω)3.63
Global Nucleophilicity (N)3.99

Data adapted from a 2023 study on a related nitrone. researchgate.net

These descriptors are fundamental in rational drug design and materials science, allowing chemists to computationally screen molecules and predict their reactive behavior before undertaking lengthy and costly synthesis.

Molecular Dynamics and Ab Initio Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic entities. Molecular Dynamics (MD) and Ab Initio Molecular Dynamics (AIMD) simulations are computational techniques used to study the time-dependent behavior of molecules. researchgate.net

Molecular Dynamics (MD) simulations use classical mechanics (Newton's laws of motion) to model the movements of atoms and molecules over time. These simulations can be run for nanoseconds or even microseconds, providing valuable information about:

Conformational Analysis : Schiff bases like N-(phenylmethylene)-1-pentanamine have several rotatable bonds. MD simulations can explore the different conformations the molecule can adopt, their relative energies, and the barriers to interconversion. researchgate.net This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological receptor site. nih.govvub.be

Solvent Interactions : By explicitly including solvent molecules, MD can simulate how the solvent structures itself around the solute and how specific interactions, like hydrogen bonds, evolve over time.

Environmental Effects : MD is widely used to study molecules in complex environments, such as within a lipid bilayer or protein binding pocket, revealing how the environment influences the molecule's dynamics and function. researchgate.net

Ab Initio Molecular Dynamics (AIMD) combines the principles of MD with quantum mechanical calculations. In AIMD, the forces acting on the atoms are calculated "from first principles" (i.e., by solving the electronic structure equations) at each step of the simulation. While much more computationally intensive than classical MD, AIMD provides a more accurate description of systems where electronic changes are important, such as during a chemical reaction involving bond breaking and formation.

For N-(phenylmethylene)-1-pentanamine, both MD and AIMD could be used to simulate its dynamic behavior, offering a deeper understanding of its conformational flexibility and the intricate dance of atoms that governs its reactivity.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

In-Situ and Operando NMR Spectroscopy for Reaction Monitoring and Intermediate Detection

In-situ and operando Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-invasive tools for studying the mechanism of imine formation in real-time. physicsworld.comyoutube.comchemrxiv.org By monitoring the reaction directly within the NMR tube, it is possible to track the concentration changes of reactants, intermediates, and products without altering the reaction environment. researchgate.netresearchgate.netrsc.org For the synthesis of 1-Pentanamine, N-(phenylmethylene)-, ¹H NMR spectroscopy would allow for the simultaneous observation of the disappearance of the aldehyde proton signal from benzaldehyde (B42025) (around 9.9-10.1 ppm) and the amine protons of pentylamine, along with the appearance of the characteristic imine proton (CH=N) signal (typically 8.0-8.5 ppm). researchgate.net

The formation of the hemiaminal intermediate, a key step in Schiff base formation, can also be detected. This transient species would exhibit unique NMR signals, such as a methine proton (N-CH-O) signal at a distinct chemical shift, before its dehydration to the final imine product. Quantitative ¹H NMR (qNMR) can be employed to determine the kinetic profile of the reaction, providing rate constants for both the formation of the hemiaminal and its subsequent conversion to the imine. acs.org Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used within the in-situ setup to differentiate between species of varying sizes in the reaction mixture, helping to distinguish the starting materials, intermediate, and final product based on their diffusion coefficients.

SpeciesKey ¹H NMR SignalRepresentative Chemical Shift (ppm)
BenzaldehydeAldehyde (-CHO)9.9 - 10.1
Pentylamineα-Methylene (-CH₂NH₂)~2.7
Hemiaminal IntermediateMethine (N-CH-O)~5.5 - 6.0
1-Pentanamine, N-(phenylmethylene)-Imine (CH=N)8.0 - 8.5
This table is interactive and searchable.

High-Resolution Mass Spectrometry Techniques (e.g., ESI-MS, IMS-MS) for Mechanistic Insights

High-resolution mass spectrometry (HRMS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is indispensable for identifying reaction components and elucidating mechanistic pathways. digitellinc.comnih.govresearchgate.net For the reaction forming 1-Pentanamine, N-(phenylmethylene)-, ESI-MS can detect the protonated molecules of the reactants (pentylamine and benzaldehyde), the final imine product, and crucially, the protonated hemiaminal intermediate. nih.govresearchgate.netresearchgate.net The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition of each detected ion, confirming their identities.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of the ions. nih.govwikipedia.orgnih.govacs.orgresearchgate.net This technique can physically separate ions of the same mass-to-charge ratio (isobars) and even different conformations of the same molecule (isomers). In the context of the formation of 1-Pentanamine, N-(phenylmethylene)-, IMS-MS could potentially separate the hemiaminal intermediate from an isobaric adduct or a constitutional isomer if present. The collision cross-section (CCS) value obtained from IMS provides structural information about the gas-phase ions, which can be compared with theoretical calculations to support the identification of transient species.

IonExpected m/z (M+H)⁺Potential Information Gained
Pentylamine88.1121Reactant consumption
Benzaldehyde107.0491Reactant consumption
Hemiaminal Intermediate194.1540Confirmation of key intermediate
1-Pentanamine, N-(phenylmethylene)-176.1434Product formation and yield
This table is interactive and searchable.

Time-Resolved Spectroscopic Methods (e.g., TRIR, Ultrafast Spectroscopy) for Kinetic Studies

Time-resolved spectroscopic techniques are essential for studying the kinetics of fast chemical reactions, including imine formation. researchgate.netnih.gov Time-Resolved Infrared (TRIR) spectroscopy can monitor the reaction on the microsecond to millisecond timescale by probing the vibrational modes of the reactants and products. For the synthesis of 1-Pentanamine, N-(phenylmethylene)-, one could follow the disappearance of the C=O stretching band of benzaldehyde (around 1700 cm⁻¹) and the appearance of the C=N stretching band of the imine product (around 1640-1660 cm⁻¹). nih.gov This allows for the direct measurement of reaction rates under various conditions.

Ultrafast transient absorption spectroscopy, operating on the femtosecond to picosecond timescale, can provide even more detailed kinetic information, particularly about very short-lived excited states or intermediates. researchgate.netnih.govexlibrisgroup.com While the ground-state formation of this specific imine may not require such high time resolution, related photochemical processes or very rapid catalytic cycles involving similar Schiff bases are often studied with these methods. digitellinc.com These studies can reveal intricate details about the reaction coordinate and the dynamics of bond formation and cleavage.

Vibrational Spectroscopy (FT-IR, Raman) as Probes for Reaction Progress and Intermediates

Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for monitoring the progress of the reaction to form 1-Pentanamine, N-(phenylmethylene)-, as they provide complementary information about the vibrational modes of the molecules. researchgate.netresearchgate.netirdg.org FT-IR spectroscopy is particularly sensitive to polar functional groups. The formation of the imine can be readily followed by observing the disappearance of the strong C=O stretching vibration of benzaldehyde (around 1700 cm⁻¹) and the N-H bending vibration of pentylamine (around 1600 cm⁻¹), and the concurrent appearance of the characteristic C=N stretching vibration of the imine (around 1640-1660 cm⁻¹). nih.govresearchgate.net

Raman spectroscopy, on the other hand, is more sensitive to non-polar, symmetric vibrations. acs.org The C=N bond of the imine also gives a distinct Raman signal, which can be used to monitor the reaction's progress. researchgate.net An advantage of Raman spectroscopy is its low interference from aqueous media, making it suitable for studying reactions in water. acs.org In-situ monitoring using either FT-IR or Raman allows for real-time tracking of reactant consumption and product formation, providing valuable kinetic data. researchgate.netresearchgate.net

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Significance
C=O Stretch (Benzaldehyde)~1700WeakerDisappearance indicates reactant consumption
N-H Bend (Pentylamine)~1600WeakerDisappearance indicates reactant consumption
C=N Stretch (Imine)~1640-1660StrongAppearance indicates product formation
This table is interactive and searchable.

X-ray Crystallography of Key Derivatives for Structural-Reactivity Correlation

X-ray crystallography provides the definitive, three-dimensional atomic structure of a crystalline solid. mdpi.comijcce.ac.irweizmann.ac.il While obtaining a single crystal of 1-Pentanamine, N-(phenylmethylene)- itself might be challenging, the synthesis and crystallographic analysis of stable derivatives or metal complexes can offer profound insights into its structural features and how they relate to reactivity. nih.govmdpi.comresearchgate.net

By analyzing the crystal structure of a derivative, one can precisely measure bond lengths, bond angles, and torsional angles. For instance, the exact bond length of the C=N imine bond and the planarity of the phenyl-CH=N-pentyl fragment can be determined. nih.gov This structural information is crucial for understanding the electronic properties and steric environment of the imine. Furthermore, by comparing the crystal structures of a series of related imine derivatives with their measured reaction rates or equilibrium constants, a structure-reactivity correlation can be established. This allows for a rational understanding of how modifications to the molecular structure influence the compound's chemical behavior. For example, the introduction of substituents on the phenyl ring would alter the electronic properties and conformation, which can be precisely characterized by X-ray crystallography and correlated with observed changes in reactivity.

Derivatization, Functionalization, and Structural Modification Studies

Chemical Modification at the Imine Nitrogen

The nitrogen atom of the imine group in 1-Pentanamine, N-(phenylmethylene)- is nucleophilic and can react with various electrophiles. This reactivity allows for modifications that can alter the compound's properties or introduce new functionalities.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides. While direct alkylation of imines can sometimes be challenging, related N-alkylation of amines with alcohols, which proceeds through an in situ-formed imine intermediate, has been extensively studied. For instance, the N-alkylation of anilines with benzyl (B1604629) alcohols, catalyzed by nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes, demonstrates a viable route to N-benzylated amines. ucl.ac.uk This "hydrogen borrowing" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction of the imine. youtube.com Gold clusters supported on porous coordination polymers have also been shown to catalyze the one-pot synthesis of secondary amines from primary amines and alcohols, proceeding through an imine intermediate. ucl.ac.uk These methods suggest that the nitrogen of N-benzylidenepentylamine could be susceptible to alkylation under similar catalytic conditions, leading to the formation of a quaternary ammonium (B1175870) salt or, upon reduction, a tertiary amine.

N-Acylation: The reaction of imines with acylating agents, such as acid chlorides or anhydrides, can lead to the formation of N-acyl derivatives. This reaction, known as acylation, is a common method for installing an acyl group onto a nitrogen atom. chemguide.co.uk The reaction of primary and secondary amines with acid chlorides, anhydrides, and esters is a well-established nucleophilic substitution reaction. chemguide.co.uk For instance, the reaction of ethylamine (B1201723) with ethanoyl chloride produces N-ethylethanamide. libretexts.orgchemguide.co.uk While the direct acylation of the imine nitrogen of 1-Pentanamine, N-(phenylmethylene)- is less commonly reported, the analogous reactions with amines suggest that it could react with acylating agents to form N-acyliminium ions, which could then be trapped by nucleophiles or undergo other transformations. The use of benzotriazole (B28993) chemistry provides a mild and efficient method for the N-acylation of various amines in water, which could be applicable to imine substrates. beilstein-journals.org

Functionalization Strategies at the Alpha-Carbon of the Imine

The carbon atom alpha to the imine group is acidic and can be deprotonated by a strong base to form an aza-enolate, a powerful nucleophile. This intermediate can then react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds at this position.

Aza-Enolate Formation and Alkylation: The deprotonation of imines at the α-carbon using strong bases like lithium diisopropylamide (LDA) generates aza-enolates. These aza-enolates are nitrogen analogs of enolates and are highly reactive nucleophiles. ucl.ac.ukyoutube.com The reactivity of these species is influenced by the metal counterion, with lithium, magnesium, zinc, and other metals imparting different levels of selectivity. ucl.ac.uk The resulting aza-enolate can react with alkyl halides, aldehydes, ketones, and other electrophiles. ucl.ac.ukucl.ac.uk For example, aza-enolates derived from various imines have been successfully alkylated with ethyl iodide or benzyl bromide in high yields. ucl.ac.uk This strategy provides a direct route to α-substituted imines, which can be subsequently hydrolyzed to the corresponding α-substituted ketones or reduced to the corresponding amines.

The regioselectivity of deprotonation can be an issue with unsymmetrical ketones, but for 1-Pentanamine, N-(phenylmethylene)-, deprotonation occurs at the methylene (B1212753) group of the pentyl chain. The steric and electronic properties of the substituent on the nitrogen atom can influence the reactivity of the aza-enolate. ucl.ac.uk

Stereoselective Functionalization of the Imine Moiety

Controlling the stereochemistry during the functionalization of imines is a crucial aspect of modern organic synthesis. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or by exploiting the inherent chirality of the starting materials.

Diastereoselective Additions: The addition of nucleophiles to the carbon-nitrogen double bond of an imine can create a new stereocenter. When the imine or the nucleophile is chiral, this addition can proceed with diastereoselectivity. For instance, the addition of allylzinc bromide to imines derived from (R)-phenylglycine amide has been shown to be highly diastereoselective, providing a route to enantiomerically pure homoallylamines after removal of the chiral auxiliary. nih.gov Similarly, rhodium-catalyzed diastereoselective addition of arylboronic acids to α-keto N-tert-butanesulfinyl aldimines has been reported. rsc.org These examples highlight the potential for achieving high levels of stereocontrol in reactions involving the imine moiety of compounds like 1-Pentanamine, N-(phenylmethylene)-, especially when a chiral element is incorporated into the system.

Asymmetric Synthesis: The development of catalytic asymmetric methods for the functionalization of imines is an active area of research. While specific examples for 1-Pentanamine, N-(phenylmethylene)- are not prevalent in the reviewed literature, the general principles of asymmetric catalysis can be applied. For example, the asymmetric alkylation of N-pivaloyl-o-benzylaniline has been achieved with high enantioselectivity. researchgate.net The use of chiral catalysts, such as those based on transition metals or organocatalysts, can enable the enantioselective addition of nucleophiles to the imine or the enantioselective alkylation of the corresponding aza-enolate.

Synthesis of Complex Imine Derivatives with Tunable Electronic and Steric Properties

The synthetic versatility of 1-Pentanamine, N-(phenylmethylene)- allows for the preparation of a wide range of derivatives with tailored electronic and steric properties. These modifications can be introduced on the phenyl ring, the pentyl group, or at the imine functionality itself.

Modification of the Phenyl Ring: The electronic properties of the imine can be tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl ring. For example, a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines has been reported, where the electronic properties of the substituents on the benzylamine (B48309) had a notable effect on the reaction outcomes. beilstein-journals.org The location of substituents on the aromatic ring can also influence reactivity due to steric hindrance. beilstein-journals.org

Modification of the N-Alkyl Group: The steric and electronic nature of the N-alkyl group can also be varied. The synthesis of sterically hindered amines has been a subject of interest, as the geometry around the nitrogen atom can significantly impact the compound's properties and reactivity. princeton.edu By starting with different primary amines in the condensation reaction with benzaldehyde (B42025), a library of N-benzylidene-n-alkylamines with varying chain lengths and branching can be generated, allowing for the systematic study of steric effects on subsequent functionalization reactions.

The ability to synthesize a diverse array of imine derivatives with tunable properties is crucial for applications in areas such as medicinal chemistry, materials science, and catalysis, where fine-tuning of molecular structure is often required to achieve desired functions.

Future Perspectives and Emerging Research Directions

Integration of N-(phenylmethylene)-1-pentanamine into Dynamic Covalent Chemistry Systems

Dynamic covalent chemistry (DCC) leverages reversible bond formation to create molecular systems that can adapt their structure and properties in response to external stimuli. The imine linkage is a cornerstone of DCC due to its reversible formation and hydrolysis. The integration of N-(phenylmethylene)-1-pentanamine into DCC systems is a promising area of research.

The equilibrium between N-(phenylmethylene)-1-pentanamine and its constituent aldehyde (benzaldehyde) and amine (1-pentanamine) can be finely tuned by factors such as pH, temperature, and the presence of water. This responsiveness makes it an ideal candidate for the construction of dynamic materials. For instance, polymers incorporating this imine moiety could exhibit self-healing properties, where bond cleavage and reformation at the site of damage can restore the material's integrity.

Furthermore, the formation of N-(phenylmethylene)-1-pentanamine can drive the self-assembly of complex supramolecular architectures. In aqueous environments, the hydrophobic interactions of the pentyl and phenyl groups can stabilize the imine, shifting the equilibrium towards its formation and promoting the creation of organized structures like vesicles or micelles. numberanalytics.com This behavior is crucial for the development of smart drug delivery systems and responsive coatings.

Design and Synthesis of Advanced Catalytic Systems Based on Imine Motifs

The imine functionality is a key feature in many ligands used in catalysis. The nitrogen atom of the imine can coordinate to a metal center, and the electronic and steric properties of the substituents on the imine can be readily modified to tune the catalyst's activity and selectivity. While specific catalytic applications of N-(phenylmethylene)-1-pentanamine are not yet widely reported, the broader class of imine-containing ligands offers significant potential.

The synthesis of advanced catalytic systems could involve the use of N-(phenylmethylene)-1-pentanamine as a precursor to more complex ligands. For example, it can be a starting point for the synthesis of chiral ligands for asymmetric catalysis, a critical area in the production of enantiomerically pure pharmaceuticals. The development of catalysts based on imine motifs is an active area of research, with applications ranging from hydrogenation and oxidation reactions to carbon-carbon bond formation. chemrxiv.org

Bio-Inspired Chemical Transformations and Biomimetic Catalysis

Nature extensively utilizes the imine linkage in various biological processes. For instance, the formation of Schiff bases (a class of imines) is a key step in the mechanism of several enzymes, including transaminases and decarboxylases. The study of N-(phenylmethylene)-1-pentanamine can provide insights into these biological systems and inspire the development of biomimetic catalysts.

A biomimetic approach could involve using the reversible formation of N-(phenylmethylene)-1-pentanamine to control reaction pathways. For example, the in-situ formation of the imine could act as a temporary protecting group or as a means to activate a substrate for a subsequent transformation. Pyrrolidine (B122466), for instance, has been shown to be an effective organocatalyst for the biomimetic synthesis of aldimines. researchgate.net This type of catalysis mimics enzymatic processes by operating under mild conditions and with high selectivity.

Applications of Machine Learning and Artificial Intelligence in Predicting Imine Reactivity and Selectivity

The vast chemical space of possible imines and their reactions presents a significant opportunity for the application of machine learning (ML) and artificial intelligence (AI). Predictive models can be trained on large datasets of known reactions to forecast the reactivity and selectivity of new imines like N-(phenylmethylene)-1-pentanamine under various conditions.

ML algorithms can identify complex structure-activity relationships that are not immediately obvious to human researchers. nih.gov For N-(phenylmethylene)-1-pentanamine, this could involve predicting its stability, its equilibrium position in dynamic systems, or its effectiveness as a ligand in a catalytic reaction. By leveraging AI, researchers can accelerate the discovery and optimization of new applications for this compound, reducing the need for extensive and time-consuming experimental screening. neurips.cccmu.edu For example, machine learning models have been developed to predict the outcomes of organic reactions with high accuracy, which could be applied to reactions involving N-(phenylmethylene)-1-pentanamine. acs.org

Sustainable and Scalable Synthetic Processes for Imine-Based Chemistry

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For imines like N-(phenylmethylene)-1-pentanamine, this involves creating processes that are more efficient, use less hazardous materials, and generate minimal waste.

Traditional methods for imine synthesis often require the removal of water to drive the reaction to completion. acs.org Greener approaches focus on developing catalytic methods that can operate under milder conditions and in more environmentally benign solvents. For example, iron-catalyzed aerobic oxidative reactions provide a direct and greener route for preparing imines. organic-chemistry.org The direct synthesis of imines from alcohols and amines with the liberation of only molecular hydrogen and water represents a highly atom-economical and environmentally benign approach. elsevierpure.com

Furthermore, developing scalable synthesis processes is crucial for the industrial application of N-(phenylmethylene)-1-pentanamine and other imines. researchgate.netacs.org This includes the use of flow chemistry and continuous processing, which can offer improved safety, efficiency, and control over reaction conditions compared to traditional batch methods. The development of robust and scalable methods for producing imine-linked covalent organic frameworks (COFs) also highlights the progress in this area. chemrxiv.org

Q & A

Q. Methodological Answer :

  • IR Spectroscopy : The imine (C=N) stretch appears at ~1600–1650 cm⁻¹, while aliphatic C-H stretches (CH₂/CH₃) are observed at 2800–3000 cm⁻¹. Aromatic C=C vibrations occur near 1500 cm⁻¹ .
  • NMR : ¹H NMR shows a singlet for the imine proton (~8.3 ppm), aromatic protons (6.5–7.5 ppm), and aliphatic chain signals (0.5–2.5 ppm). ¹³C NMR confirms the C=N carbon at ~150–160 ppm .
  • Mass Spectrometry : Electron ionization (EI-MS) typically yields a molecular ion peak at m/z 175 (C₁₂H₁₇N⁺) with fragmentation patterns consistent with cleavage at the imine bond .

How can researchers access reliable thermochemical data for 1-Pentanamine, N-(phenylmethylene)-?

Q. Methodological Answer :

  • NIST WebBook : Provides condensed-phase thermochemistry data (e.g., heat capacity, enthalpy of formation) for analogous amines and imines. For example, the heat capacity (Cp,liquid) of structurally similar imines ranges from 250–300 J/mol·K at 298 K .
  • Experimental Validation : Differential scanning calorimetry (DSC) can measure melting points and decomposition temperatures. Cross-reference with computational methods (e.g., Gaussian DFT) to validate entropy and Gibbs free energy values .

What advanced kinetic models explain substituent effects on the reactivity of N-(phenylmethylene) derivatives?

Q. Methodological Answer :

  • Hammett Equation : Quantifies electronic effects using σ constants. For example, electron-donating groups (e.g., -OCH₃) on the phenyl ring decrease acidity in N-(substituted phenylmethylene)-aminobenzoic acids, slowing reaction rates with diazodiphenylmethane (ρ = -0.32 for meta substitution) .
  • Taft Dual Parameter Equation : Separates steric and electronic effects. Studies show steric hindrance from ortho substituents reduces rate constants by 40–60% compared to para analogs .
    Data Table :
Substituentσ (Hammett)k₂ (L/mol·s)
-NO₂1.270.45
-OCH₃-0.121.98
-H0.001.20
Data from reactions in ethanol at 30°C .

How does the phenylmethylene group influence the electronic structure and reactivity of 1-Pentanamine derivatives?

Q. Methodological Answer :

  • Conjugation Effects : The imine (C=N) group conjugates with the aromatic ring, delocalizing electron density and reducing nucleophilicity at the nitrogen atom. This stabilizes the compound against hydrolysis but lowers reactivity in alkylation reactions .
  • DFT Calculations : Molecular orbital analysis (e.g., HOMO-LUMO gaps) shows that electron-withdrawing substituents on the phenyl ring lower the LUMO energy, enhancing electrophilic reactivity .

How should researchers address contradictions in substituent effect studies for N-(phenylmethylene) compounds?

Q. Methodological Answer :

  • Source Analysis : Discrepancies often arise from solvent polarity (e.g., ethanol vs. DMSO) or measurement techniques. For example, UV-Vis spectroscopy may overestimate conjugation effects compared to kinetic assays .
  • Meta-Analysis : Aggregate data from multiple studies using multivariate regression. A 2007 study resolved contradictions by re-evaluating σ constants using both experimental and computational data, achieving an > 0.95 .

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